tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Description
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a tert-butyl ester group at the 3-position. This structure combines the reactivity of the α,β-unsaturated lactam moiety with the steric and electronic effects of the tert-butyl ester, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSAPFVKOBZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539626 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95797-06-1 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates. In this reaction, copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of tert-butyl lithium (t-BuOLi) to form dihydropyridine-3-carboxylates . This procedure is straightforward, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: It can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), reducing agents like sodium borohydride (NaBH4), and various catalysts like copper acetylides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce secondary amines .
Scientific Research Applications
tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Dihydropyridine derivatives are known for their use in developing pharmaceuticals, particularly as calcium channel blockers.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antioxidative activity . The exact molecular targets and pathways would depend on the specific derivative and its application.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The tert-butyl group in the target compound likely enhances steric protection and lipophilicity compared to methyl, ethyl, or benzyl substituents in analogs like 7 and 8 . This may improve metabolic stability in drug candidates.
- Synthetic Yields : Ethyl ester analogs (e.g., 8 ) exhibit higher yields (73%) compared to methyl esters (60%), suggesting steric or electronic benefits of bulkier ester groups during synthesis .
Physicochemical Properties
- Melting Points : Analogs with aromatic acyl groups (e.g., 7 , 150–152°C) exhibit higher melting points than aliphatic esters (e.g., 8 , 115–117°C), likely due to enhanced crystallinity from π-π stacking .
- Solubility : The tert-butyl ester’s hydrophobicity may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., 6 ), which could be a limitation in formulation .
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